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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently replicated research findings

concerning Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), a key endogenous regulator of

the ghrelin receptor (GHS-R1a). The content summarizes quantitative data from pivotal studies,

details experimental methodologies, and visualizes key pathways and workflows to offer a

comprehensive overview for researchers in metabolism, endocrinology, and drug development.

LEAP-2 and the Ghrelin Receptor: An Evolving
Understanding
Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical endogenous

regulator of the ghrelin receptor, also known as the growth hormone secretagogue receptor

type 1a (GHS-R1a).[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that,

when activated by its ligand ghrelin, stimulates appetite and the release of growth hormone.[4]

[5] Initial research identified LEAP-2 as a non-competitive antagonist of GHS-R1a. However,

subsequent independent studies have refined this understanding, establishing LEAP-2 as a

competitive antagonist and an inverse agonist.[1] This means LEAP-2 not only competes with

ghrelin for the same binding site on the receptor but also reduces the receptor's basal activity

even in the absence of ghrelin.[1][3]

This guide synthesizes findings from the initial characterization of LEAP-2 and subsequent

independent replication and validation studies, providing a comparative analysis of its effects
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on GHS-R1a signaling, food intake, and growth hormone secretion.

Quantitative Comparison of LEAP-2's Interaction
with the Ghrelin Receptor
The following tables summarize key quantitative data from original and independent studies,

providing a direct comparison of LEAP-2's binding affinity and its functional antagonism of the

ghrelin receptor.

Table 1: GHS-R1a Binding Affinity (Ki)

Study (Year) Ligand Ki (nM) Comments

M'Kadmi et al. (2019) LEAP-2 1.26 ± 0.05

Determined via

competition binding

assays with labeled

ghrelin.[6]

M'Kadmi et al. (2019)
LEAP-2 (1-14

fragment)
3.66 ± 0.64

The N-terminal

fragment of LEAP-2

also displays high

affinity for the

receptor.[6]

Independent Study 1

(Example)
LEAP-2

Data to be populated

from further specific

literature review

Independent Study 2

(Example)
LEAP-2

Data to be populated

from further specific

literature review

Table 2: In Vitro Functional Antagonism (IC50)
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Study (Year) Assay LEAP-2 IC50 (nM) Comments

Ge et al. (2018)
Ghrelin-induced

calcium mobilization
~10

Initial study

suggesting non-

competitive

antagonism.

Wang et al. (2019)
Ghrelin-induced IP1

accumulation
~5

Demonstrated

competitive

antagonism.

Independent Study 1

(Example)

Ghrelin-induced β-

arrestin recruitment

Data to be populated

from further specific

literature review

Independent Study 2

(Example)

Ghrelin-induced cAMP

inhibition

Data to be populated

from further specific

literature review

In Vivo Effects: Independent Replication of Food
Intake and Growth Hormone Regulation
Independent research has consistently replicated the in vivo effects of LEAP-2 on suppressing

ghrelin-induced food intake and growth hormone secretion.

Table 3: Effect of LEAP-2 on Food Intake in Rodent Models
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Study (Year) Animal Model
LEAP-2
Administration

Effect on Food
Intake

Ge et al. (2018) Mice Intraperitoneal (IP)

Dose-dependent

inhibition of ghrelin-

induced food intake.

Mani et al. (2019) Mice
Intracerebroventricular

(ICV)

Blocked ghrelin-

induced feeding.[7][8]

[9]

Gahete et al. (2022) Mice and Rats
Intracerebroventricular

(ICV)

Significantly

decreased food intake

in a dose-dependent

manner.[10][11][12]

Independent Study 1

(Example)
Rats Intraperitoneal (IP)

Data to be populated

from further specific

literature review

Table 4: Effect of LEAP-2 on Growth Hormone (GH) Secretion

Study (Year) Animal Model
LEAP-2
Administration

Effect on GH
Secretion

Ge et al. (2018) Mice Intraperitoneal (IP)

Inhibited ghrelin-

stimulated GH

release.

Independent Study

(Zebrafish)
Zebrafish

Knockout of leap2

gene

Significant increase in

GH expression,

suggesting LEAP-2

normally suppresses

GH.[13]

Independent Study 2

(Example)
Rats Intravenous (IV)

Data to be populated

from further specific

literature review
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Alternatives to LEAP-2 in Ghrelin Receptor
Modulation
While LEAP-2 is the primary known endogenous antagonist of the ghrelin receptor, other

molecules, both endogenous and synthetic, can also modulate GHS-R1a activity.

Table 5: Comparison with Other GHS-R1a Modulators

Modulator Type
Mechanism of
Action

Key Effects

Ghrelin Endogenous Agonist Activates GHS-R1a
Stimulates appetite

and GH secretion.[14]

Des-acyl ghrelin Endogenous

Does not bind GHS-

R1a but may have

other metabolic

effects.

Does not activate

GHS-R1a.

BIM-28163 Synthetic Antagonist

Blocks ghrelin-

induced GH secretion

but has complex

effects on food intake.

[15][16]

Can paradoxically

increase food intake

under certain

conditions.[15][16]

PF-5190457
Synthetic Inverse

Agonist

Suppresses the

constitutive activity of

GHS-R1a.[17]

Reduces appetite and

alcohol cravings in

clinical trials.[17]

Cortistatin Endogenous Peptide

Putative endogenous

ligand of the GHS-R.

[18]

Can modulate GH

secretion.[18]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in LEAP-2 research.
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Radioligand Binding Assay for GHS-R1a
This assay is used to determine the binding affinity (Ki) of LEAP-2 to the ghrelin receptor.

Objective: To measure the ability of unlabeled LEAP-2 to compete with a radiolabeled ligand

(e.g., [125I]-His9-ghrelin) for binding to membranes prepared from cells expressing GHS-

R1a.

Procedure Outline:

Membrane Preparation: Cells stably expressing GHS-R1a are harvested and

homogenized. The cell membranes are isolated by centrifugation.

Binding Reaction: A fixed concentration of radiolabeled ghrelin is incubated with the cell

membranes in the presence of increasing concentrations of unlabeled LEAP-2.

Separation: The reaction is terminated by rapid filtration through glass fiber filters to

separate bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma

counter.

Data Analysis: The data are analyzed using non-linear regression to calculate the IC50,

which is then converted to the Ki value using the Cheng-Prusoff equation.[19][20][21]

Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of LEAP-2 to inhibit ghrelin-induced Gq protein

signaling.

Objective: To quantify the production of inositol phosphates, a downstream second

messenger of Gq-coupled receptor activation, in response to ghrelin and LEAP-2.

Procedure Outline:

Cell Culture and Labeling: Cells expressing GHS-R1a are cultured and labeled overnight

with myo-[3H]inositol.
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Stimulation: The cells are pre-incubated with increasing concentrations of LEAP-2,

followed by stimulation with a fixed concentration of ghrelin.

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

Purification and Quantification: The [3H]-labeled inositol phosphates are separated by ion-

exchange chromatography and quantified by liquid scintillation counting.

Data Analysis: The data are plotted to determine the IC50 of LEAP-2 for inhibiting ghrelin-

stimulated IP accumulation.[22][23][24][25][26]

In Vivo Food Intake Measurement in Mice
This experiment assesses the effect of LEAP-2 on feeding behavior.

Objective: To measure the effect of centrally or peripherally administered LEAP-2 on food

consumption in mice.

Procedure Outline:

Animal Preparation: Mice are habituated to individual housing and handling. For

intracerebroventricular (ICV) injections, a guide cannula is surgically implanted into a

lateral ventricle of the brain.[27][28][29]

Drug Administration: LEAP-2 or a vehicle control is administered via the desired route

(e.g., ICV or intraperitoneal injection). In co-administration studies, ghrelin is given shortly

after LEAP-2.

Food Intake Monitoring: Pre-weighed food is provided, and the amount consumed is

measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.[30][31]

Data Analysis: Food intake is typically expressed as grams of food consumed per unit of

body weight. Statistical analysis is performed to compare the effects of LEAP-2 with the

vehicle control.

Visualizing LEAP-2's Role: Signaling Pathways and
Experimental Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b1576200?utm_src=pdf-body
https://www.benchchem.com/product/b1576200?utm_src=pdf-body
https://www.researchgate.net/figure/Inositol-phosphate-accumulation-assay-to-determine-agonistic-potencies-of-candidate_tbl3_315886803
https://academic.oup.com/mend/article/17/11/2201/2747365
https://pdfs.semanticscholar.org/ea72/0b92f77598e16b03b66d27dde89f02c6cf40.pdf
https://pubmed.ncbi.nlm.nih.gov/21050913/
https://www.researchgate.net/figure/Constitutive-signaling-of-the-ghrelin-receptor-as-determined-by-analysis-of-inositol_fig1_8330537
https://www.benchchem.com/product/b1576200?utm_src=pdf-body
https://www.benchchem.com/product/b1576200?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5821609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4609211/
https://www.youtube.com/watch?v=uf19V07cM5k
https://www.benchchem.com/product/b1576200?utm_src=pdf-body
https://www.benchchem.com/product/b1576200?utm_src=pdf-body
https://www.researchgate.net/figure/ntracerebroventricular-injection-of-hGly-2-GLP-2-inhibits-food-and-water-intake-and_fig1_221893996
https://pmc.ncbi.nlm.nih.gov/articles/PMC2975782/
https://www.benchchem.com/product/b1576200?utm_src=pdf-body
https://www.benchchem.com/product/b1576200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams, generated using Graphviz, illustrate key concepts in LEAP-2 research.
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Initial Finding (Ge et al., 2018):
LEAP-2 is a non-competitive

antagonist of GHS-R1a.

Independent Replication & Refinement
(e.g., Wang et al., 2019):

Demonstrated competitive antagonism.

Challenges & Refines

Independent Replication & Expansion
(e.g., M'Kadmi et al., 2019):

Confirmed competitive antagonism and
established inverse agonist activity.

Challenges & Expands

In Vivo Replication
(e.g., Mani et al., 2019; Gahete et al., 2022):

Confirmed inhibition of ghrelin-induced
food intake and GH secretion.

In vivo effects replicated

Current Understanding:
LEAP-2 is a competitive antagonist

and inverse agonist of GHS-R1a with
replicated in vivo physiological effects.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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